α/γ4-Hybrid 12-Helix Architecture
X-ray crystallography of heptapeptides with 1:1 alternating α/γ4-residues revealed a 12-helix conformation stabilized by consecutive 1←4 CO(i)···H–N(i+3) hydrogen bonds. This 12-helix is characterized by 12-membered H-bond pseudocycles, in contrast to the 13-membered pseudocycles of an α-helix or the 10-membered pseudocycles of a 310-helix formed by α-amino acid peptides [1]. The helical parameters—pitch, rise per residue, and macrodipole orientation—of α/γ4-hybrid 12-helices were found to be analogous to those of β-peptide 12-helices, but with a distinct projection of side-chains along the helical cylinder compared to α- and β-peptides [1]. The peptide containing only proteinogenic side-chains (P3) displayed organized interhelical side-chain–side-chain interactions in crystal packing, a feature not observed in the Aib-containing control peptide (P1) [1].
| Evidence Dimension | Hydrogen-bond pseudocycle size and helical secondary structure |
|---|---|
| Target Compound Data | 12-helix with 12-membered 1←4 H-bond pseudocycles in α/γ4-hybrid peptides incorporating Fmoc-γ4-Phe residues |
| Comparator Or Baseline | α-Peptides: 13-membered (α-helix) or 10-membered (310-helix) pseudocycles; β-peptides: 12-helix with different side-chain projection |
| Quantified Difference | Qualitative structural distinction: the 12-helix motif is inaccessible to α-amino acid sequences; side-chain projection vectors differ from both α- and β-peptide helices |
| Conditions | Solid-phase peptide synthesis; single-crystal X-ray diffraction of heptapeptides P1–P3 on Knorr Amide MBHA resin using Fmoc chemistry |
Why This Matters
For peptidomimetic drug design targeting protein–protein interactions, the α/γ4-12-helix provides a metabolically stable scaffold with a side-chain display geometry distinct from canonical α-helices, enabling recognition of biological targets inaccessible to α-peptide-based candidates.
- [1] Jadhav, S. V.; Bandyopadhyay, A.; Gopi, H. N. Protein secondary structure mimetics: crystal conformations of α/γ4-hybrid peptide 12-helices with proteinogenic side chains and their analogy with α- and β-peptide helices. Org. Biomol. Chem. 2013, 11, 509–514. View Source
